m-Isopropylphenyl Phenyl Phosphate m-Isopropylphenyl Phenyl Phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204088
InChI:
SMILES:
Molecular Formula: C₁₅H₁₇O₄P
Molecular Weight: 292.27

m-Isopropylphenyl Phenyl Phosphate

CAS No.:

Cat. No.: VC0204088

Molecular Formula: C₁₅H₁₇O₄P

Molecular Weight: 292.27

* For research use only. Not for human or veterinary use.

m-Isopropylphenyl Phenyl Phosphate -

Specification

Molecular Formula C₁₅H₁₇O₄P
Molecular Weight 292.27

Introduction

Chemical Identity and Structural Properties

Basic Identification

M-Isopropylphenyl Phenyl Phosphate is an organophosphate compound with the molecular formula C15H17O4P and a molecular weight of 292.27 g/mol . The "m-" prefix in its name indicates that the isopropyl group is positioned at the meta position on one of the phenyl rings. This positional specificity distinguishes it from other isomers such as ortho- or para-substituted variants.

Structural Characteristics

The compound consists of a central phosphate group (PO4) to which two aromatic rings are attached through oxygen atoms. One of these rings is a simple phenyl group, while the other is an m-isopropylphenyl group, featuring an isopropyl substituent at the meta position. This specific arrangement contributes to the compound's chemical reactivity and physical properties.

Chemical Identity Data

The following table summarizes the key identification parameters for m-Isopropylphenyl Phenyl Phosphate:

ParameterValue
Chemical Namem-Isopropylphenyl Phenyl Phosphate
Molecular FormulaC15H17O4P
Molecular Weight292.27 g/mol
Catalog NumberRCLST010378
AppearanceClear Light Brown Oil

Synthetic Pathways and Production Methods

General Synthesis Approach

The production of isopropylphenyl phosphates typically involves the phosphorylation of isopropylphenols. For m-Isopropylphenyl Phenyl Phosphate specifically, this process would involve the reaction of m-isopropylphenol with appropriate phosphorylating agents to introduce the phosphate group while preserving the meta positioning of the isopropyl substituent.

Improved Process Methodology

An improved process for preparing isopropylphenyl/phenyl phosphate mixtures has been developed that involves three sequential steps:

  • Alkylation of phenol with propylene

  • Fractionation of the alkylation product

  • Phosphorylation of the fractionated product

This process is designed to yield products with reduced 2,6-diisopropylphenyl/phenyl phosphate content, which may be advantageous for certain applications requiring higher purity or specific isomer distributions .

Process Control Parameters

The alkylation step in the synthesis process is particularly important for controlling the isopropylphenol content in the product mixture. The degree of phenol isopropylation is measured using the "C3/φ ratio," defined as the ratio of moles of propylene reacted to the total moles of phenol in the reaction system .

For optimal production of monoisopropylphenyl/phenyl phosphate mixtures, the process typically involves:

  • Initial alkylation to a C3/φ ratio of less than 0.25 (preferably 0.05 to 0.20)

  • Distillation to increase the C3/φ ratio to at least 0.30 (preferably 0.35 to 0.65)

  • Phosphorylation using agents such as POCl3

Applications and Utility

Role as a Synthetic Intermediate

The primary application of m-Isopropylphenyl Phenyl Phosphate is as a synthetic intermediate in chemical processes . Its specific structure, featuring both a phenyl group and an m-isopropylphenyl group attached to a phosphate center, makes it valuable for the synthesis of more complex molecules where this structural motif is required.

Related Compounds and Comparative Analysis

Family of Isopropylphenyl Phosphates

M-Isopropylphenyl Phenyl Phosphate belongs to a broader family of isopropylphenyl phosphate compounds that include:

  • Mono-substituted variants (like the compound in focus)

  • Bis-substituted variants like Bis(isopropylphenyl) phenyl phosphate

  • Various positional isomers (ortho-, meta-, para-) of these compounds

Bis(isopropylphenyl) Phenyl Phosphate

Bis(isopropylphenyl) phenyl phosphate represents a related compound with two isopropylphenyl groups attached to the phosphate center. This compound has the molecular formula C24H27O4P and a molecular weight of approximately 410.4 g/mol. The bis-substituted nature of this compound results in different physical properties and potentially different applications compared to the mono-substituted m-Isopropylphenyl Phenyl Phosphate.

Isopropyl Triphenyl Phosphate Mixtures

Commercial isopropyl triphenyl phosphate mixtures can contain various isopropylphenyl phosphates, including:

  • O,O,O-triphenyl phosphate (24%)

  • O-O-isopropylphenyl O,O-diphenyl phosphate (25%)

  • O,O-diisopropyl-phenyl O-phenyl phosphate (20%)

  • O-O, p-diisopropylphenyl O,O-diphenyl phosphate (18%)

  • O-p-isopropylphenyl O,O-diphenyl phosphate (6%)

This mixture composition demonstrates the complexity of isopropylphenyl phosphate chemistry and the range of related compounds that can be formed during synthesis processes.

Toxicological Considerations

Studies on Related Compounds

Studies on related compounds like isopropyl triphenyl phosphate have investigated their potential for neurotoxicity. Research involving hens treated with high doses of isopropyl triphenyl phosphate showed:

  • No clinical signs of delayed neurotoxicity

  • Only mild signs of general toxicity

  • No neurohistologic changes suggestive of delayed neurotoxicity

While these findings cannot be directly extrapolated to m-Isopropylphenyl Phenyl Phosphate, they provide context for understanding the potential toxicological profile of related organophosphate compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator